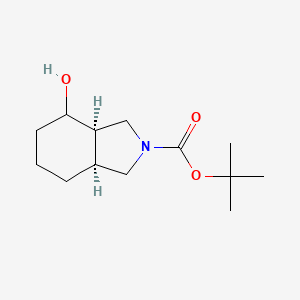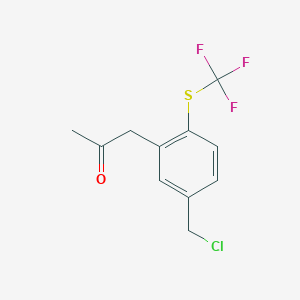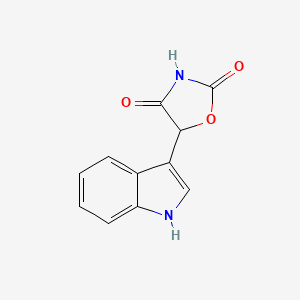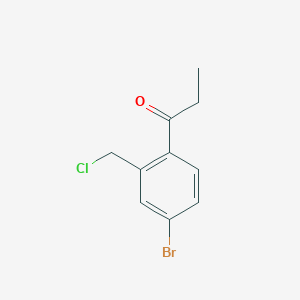
(4-Bromo-2,5-dichlorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2,5-dichlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and chlorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2,5-dichlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
化学反応の分析
Types of Reactions: (4-Bromo-2,5-dichlorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80°C-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound, while oxidation reactions yield phenols .
科学的研究の応用
(4-Bromo-2,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (4-Bromo-2,5-dichlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .
類似化合物との比較
- 2,4-Dichlorophenylboronic acid
- 3,5-Dichlorophenylboronic acid
- 2-Bromophenylboronic acid
Comparison: (4-Bromo-2,5-dichlorophenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in cross-coupling reactions. Compared to other similar compounds, it offers distinct advantages in terms of reaction conditions and product yields. For instance, the presence of both bromine and chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain reactions .
特性
分子式 |
C6H4BBrCl2O2 |
|---|---|
分子量 |
269.71 g/mol |
IUPAC名 |
(4-bromo-2,5-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |
InChIキー |
QKQOOGPTINNPIV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1Cl)Br)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)

![4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)



![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14039240.png)


![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)

![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)
